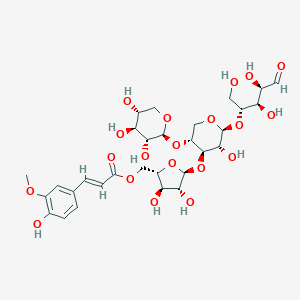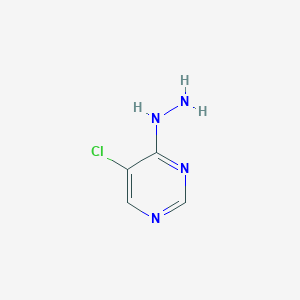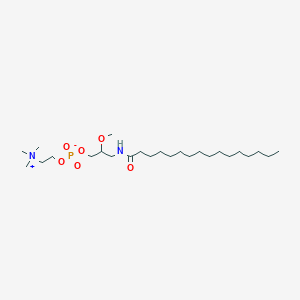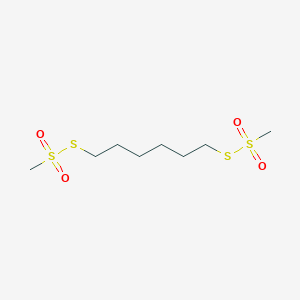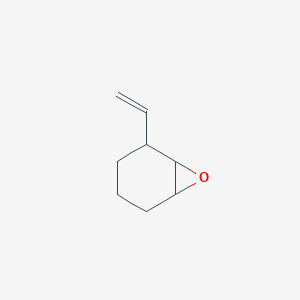
2-Vinylcyclohexene oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Vinylcyclohexene oxide (VCO) is a chemical compound that is widely used in scientific research applications. It is a reactive epoxide that is commonly used as a substrate for enzymes and as a building block for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
2-Vinylcyclohexene oxide is widely used in scientific research applications due to its reactivity and versatility. It is commonly used as a substrate for enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the metabolism of xenobiotics in the body. 2-Vinylcyclohexene oxide is also used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Vinylcyclohexene oxide is based on its reactivity as an epoxide. It can react with various biomolecules such as proteins, nucleic acids, and lipids, leading to the formation of covalent adducts. These adducts can alter the structure and function of the biomolecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
2-Vinylcyclohexene oxide has been shown to have various biochemical and physiological effects in vitro and in vivo. It can induce DNA damage, protein adduct formation, and oxidative stress, leading to cell death and tissue damage. 2-Vinylcyclohexene oxide has also been shown to have estrogenic and antiestrogenic effects, which can affect the reproductive system. However, the exact mechanisms of these effects are still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Vinylcyclohexene oxide has several advantages for lab experiments, including its reactivity, versatility, and availability. It can be used as a substrate for enzymes and as a building block for the synthesis of various organic compounds. However, 2-Vinylcyclohexene oxide also has some limitations, including its toxicity and potential side effects. Careful handling and proper safety precautions are necessary when working with 2-Vinylcyclohexene oxide.
Direcciones Futuras
There are several future directions for the research on 2-Vinylcyclohexene oxide. One direction is to further investigate the mechanisms of its biochemical and physiological effects. Another direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, the development of new synthetic methods for 2-Vinylcyclohexene oxide and its derivatives can expand its applications in various fields.
Métodos De Síntesis
The synthesis of 2-Vinylcyclohexene oxide is typically achieved through the epoxidation of 2-vinylcyclohexene using a peracid such as meta-chloroperbenzoic acid. The reaction proceeds through the formation of an intermediate epoxide that is highly reactive and can be used in various chemical reactions. The yield of 2-Vinylcyclohexene oxide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the concentration of the reagents.
Propiedades
Número CAS |
123366-20-1 |
|---|---|
Nombre del producto |
2-Vinylcyclohexene oxide |
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2-ethenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12O/c1-2-6-4-3-5-7-8(6)9-7/h2,6-8H,1,3-5H2 |
Clave InChI |
FDWQGNULGGFFDP-UHFFFAOYSA-N |
SMILES |
C=CC1CCCC2C1O2 |
SMILES canónico |
C=CC1CCCC2C1O2 |
Sinónimos |
7-Oxabicyclo[4.1.0]heptane, 2-ethenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



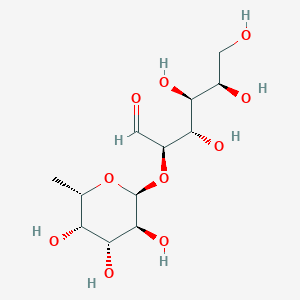
![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)
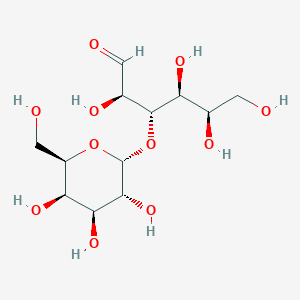
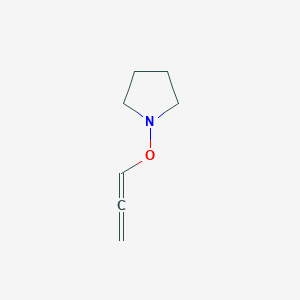
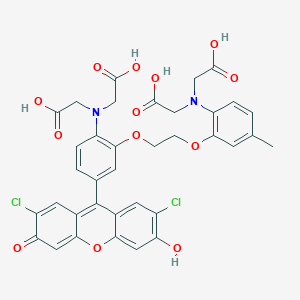
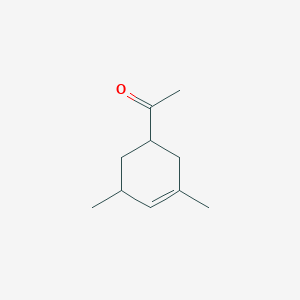
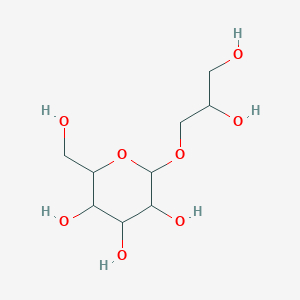
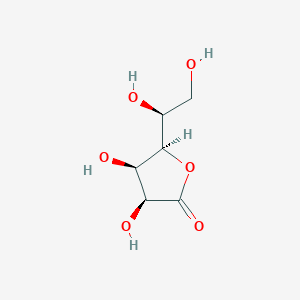
![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

